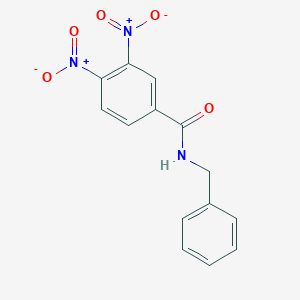
N-benzyl-3,4-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3,4-dinitrobenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety and two nitro groups at the 3 and 4 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
N-benzyl-3,4-dinitrobenzamide can be synthesized through the direct condensation of 3,4-dinitrobenzoic acid and benzylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of benzylamine to form the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
N-benzyl-3,4-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: N-benzyl-3,4-diaminobenzamide.
Substitution: N-alkyl or N-aryl-3,4-dinitrobenzamide.
Oxidation: 3,4-dinitrobenzoic acid.
科学研究应用
N-benzyl-3,4-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial infections like tuberculosis.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound and its derivatives are used to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-benzyl-3,4-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound inhibits the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. The inhibition of DprE1 disrupts cell wall synthesis, leading to the death of the bacterial cells . The nitro groups play a crucial role in the compound’s binding affinity and inhibitory activity.
相似化合物的比较
N-benzyl-3,4-dinitrobenzamide can be compared with other nitrobenzamide derivatives, such as:
N-alkyl-3,5-dinitrobenzamide: Similar in structure but with different alkyl groups, these compounds also exhibit antitubercular activity.
N-benzyl-3,5-dinitrobenzamide: Differing only in the position of the nitro groups, this compound has similar applications but may exhibit different reactivity and potency.
N-aryl-3,4-dinitrobenzamide: These compounds have aryl groups instead of benzyl groups and can be used in similar applications but may have different pharmacokinetic properties.
This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity, making it a unique and valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
N-benzyl-3,4-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-7-12(16(19)20)13(8-11)17(21)22/h1-8H,9H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERVVNTQKMFQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1-Propenylidene)cyclohexyl]benzene](/img/structure/B372928.png)
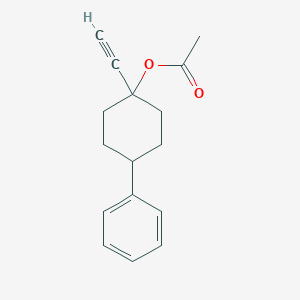
![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)
![7-(1-Hydroxyethyl)-spiro(3-oxa-1-azabicyclo[4.2.0]octane-2,1'-cylohexane)-8-one](/img/structure/B372931.png)


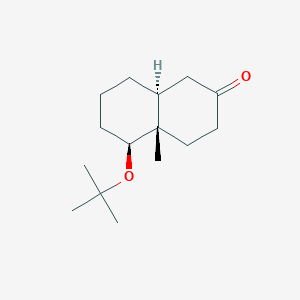
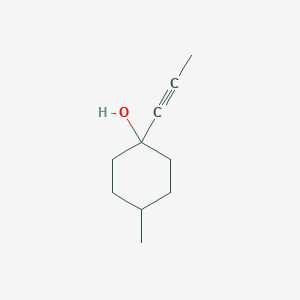
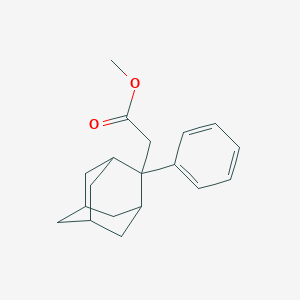
![{[(Phenylacetyl)amino]oxy}acetic acid](/img/structure/B372943.png)
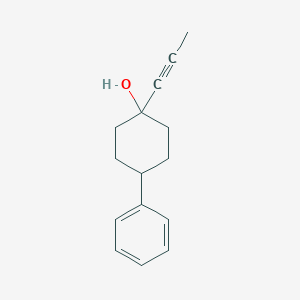
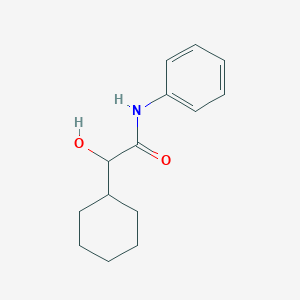
![2-(Acetylamino)-3-[3,4-bis(acetyloxy)phenyl]acrylic acid](/img/structure/B372949.png)
